N-cyclopropyl-1-[6-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-CYCLOPROPYL-1-[6-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a thiazolopyrimidine core, and a cyclopropyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-CYCLOPROPYL-1-[6-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidine ring and the cyclopropyl group. The final steps involve the attachment of the carbamoylmethyl and methylsulfanylphenyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-CYCLOPROPYL-1-[6-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, N-CYCLOPROPYL-1-[6-({[3-(METHYLSULFANYL)PHENYL]CARBAMOYL}METHYL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique structural features and reactivity. Similar compounds include other thiazolopyrimidine derivatives and piperidine-based molecules. Its uniqueness lies in the combination of the cyclopropyl group and the specific functional groups attached to the core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N6O3S2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-cyclopropyl-1-[6-[2-(3-methylsulfanylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O3S2/c1-33-17-4-2-3-16(11-17)25-18(30)12-29-13-24-20-19(22(29)32)34-23(27-20)28-9-7-14(8-10-28)21(31)26-15-5-6-15/h2-4,11,13-15H,5-10,12H2,1H3,(H,25,30)(H,26,31) |
InChI Key |
YWMHZSQPNKGBMV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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